molecular formula C10H15N3O3 B1671943 Ingavirin CAS No. 219694-63-0

Ingavirin

Cat. No. B1671943
M. Wt: 225.24 g/mol
InChI Key: KZIMLUFVKJLCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingavirin is a non-toxic broad-spectrum antiviral . It was originally designed for the prophylaxis and treatment of flu caused by both Influenza A and B viruses and for the treatment of viral causes of acute respiratory illness .


Synthesis Analysis

Ingavirin’s structure contains a carboxyl group, an imidazole ring, and an ethaneamide group present in the middle of its chain structure . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .


Molecular Structure Analysis

Ingavirin is a low-molecular weight compound . Its molecular formula is C10H15N3O3 . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .


Chemical Reactions Analysis

Ingavirin interacts via these Mn 2+ ions with the Asp40, Glu110, Asp97, and Glu54 amino acids of the active site . Moreover, the heterocyclic ring of Ingavirin, which contains nitrogen atoms also made a hydrogen bond with the Asp37 of the HTN virus endonuclease domain .


Physical And Chemical Properties Analysis

Ingavirin is a small molecule with an average weight of 225.248 and a mono-isotopic weight of 225.111341355 .

Scientific Research Applications

Prevention of Recurrent Herpetic Stomatitis

Research has shown the efficacy of Ingavirin in preventing recurrent herpetic stomatitis among individuals frequently suffering from acute respiratory viral infections. Clinical and immunological efficiency was demonstrated through significant increases in local and humoral immunity markers after administration of Ingavirin (Kuznetzova, Gorshenina, & Maximovskaya, 2016).

Impact on Influenza Virus Structure and Infectivity

Ingavirin has been observed to alter the structure and reduce the infectivity of influenza virions. It reduces the proportion of morphologically intact virions, increasing filamentous and giant particles without affecting surface glycoproteins. This effect leads to a reduction in viral infectious activity both in vitro and in vivo (Zarubaev et al., 2011).

Protective Effect Against Respiratory Viruses

Studies have demonstrated the protective effect of Ingavirin against influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus infections in animals. It reduces the infectious titer of viruses in lung tissue, prolongs the life of infected animals, and contributes to the normalization of tissue structure (Zarubaev et al., 2011).

Immunomodulating Action

Ingavirin has been identified as an activator of TLR and RLR signaling pathways in immune responses, eliciting similar immune responses in cellular systems. It stimulated the expression of genes associated with endosomal TLR receptors, RIG1/MDA5 cytoplasmic sensors, and signaling factors, leading to the secretion of inflammatory cytokines (Sokolova et al., 2019).

Enhanced Therapeutic Efficacy in ARVI Complicated by Tonsillitis

Research supports the combined use of Ingavirin with antibacterial agents for treating acute respiratory viral infections complicated by lacunar tonsillitis. This combination has shown a significantly more pronounced therapeutic effect, recommending Ingavirin for clinical application as part of combined therapy (No authors listed, 2011).

Prophylactic Activity Against Grippe A Virus

Prophylactic use of Ingavirin has proven effective in protecting against grippe A virus infection, demonstrating its potential as a protective agent in viral outbreaks (L. SIa et al., 2008).

Safety And Hazards

Ingavirin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . In clinical trials, Ingavirin has been used to investigate its efficacy in achieving clinical improvement of novel coronavirus disease (COVID-19) symptoms .

Future Directions

Ingavirin has been considered a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) . It might be connected with its ability to interfere with specific heterogeneous nuclear ribonucleoproteins . Additional immunomodulating properties of Ingavirin could be favorable for induction of adaptive immunity of host cells .

properties

IUPAC Name

5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIMLUFVKJLCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433141
Record name AGN-PC-0MW29Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ingavirin

CAS RN

219694-63-0
Record name Pentanedioic acid imidazolyl ethanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AGN-PC-0MW29Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INGAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ingavirin
Reactant of Route 2
Reactant of Route 2
Ingavirin
Reactant of Route 3
Reactant of Route 3
Ingavirin
Reactant of Route 4
Reactant of Route 4
Ingavirin
Reactant of Route 5
Reactant of Route 5
Ingavirin
Reactant of Route 6
Reactant of Route 6
Ingavirin

Citations

For This Compound
1,690
Citations
VV Zarubaev, AV Garshinina, NA Kalinina, AA Shtro… - Pharmaceuticals, 2011 - mdpi.com
… The protective action of Ingavirin was observed as a reduction of infectious titer … Ingavirin was similar to that of the reference compound Tamiflu. Based on the results obtained, Ingavirin …
Number of citations: 41 www.mdpi.com
T Aschacher, A Krokhin, I Kuznetsova… - Epidemiology and …, 2016 - journals.eco-vector.com
Ingavirin®(imidazolyl ethanamide pentandioic acid) is an original antiviral drug, which is used in Russia for treatment and profilaxis of influenza and other acute viral infections. We …
Number of citations: 9 journals.eco-vector.com
AG Malyavin, AV Gorelov, EA Antonova… - Therapy, 2022 - rjonco.com
… viruses in adults and children is Ingavirin®. Ingavirin® activity against highly pathogenic … The aim of the phase III clinical study was to evaluate the efficacy and safety of Ingavirin®, …
Number of citations: 17 rjonco.com
TM Sokolova, VV Poloskov… - Russian Journal of …, 2019 - bioterapevt.elpub.ru
… receptor genes was determined under the action of ingavirin 50–300 μg/ml and … For the first time, it has been shown that ingavirin (… In these cellular systems, ingavirin and thymogen …
Number of citations: 11 bioterapevt.elpub.ru
AG Malyavin, NI Krikheli, IV Rogova, PO Asadulin… - Therapy, 2021 - journals.eco-vector.com
Aim of the study: estimation of the efficacy and safety of Ingavirin® inclusion in the recommended standard therapy for COVID-19 patients in real clinical practice. Material and methods. …
Number of citations: 17 journals.eco-vector.com
VV Zarubaev, SV Beliaevskaia, AK Sirotkin… - Voprosy …, 2011 - europepmc.org
… The aim of this investigation was to study the effect of ingavirin on the … The use of ingavirin was shown to reduce the proportion of … The findings suggest that Ingavirin is able to impair the …
Number of citations: 15 europepmc.org
L SIa, SV Borisevich, VA Maksimov… - … and Chemoterapy [sic …, 2008 - europepmc.org
… Investigation of the Ingavirin influence in doses of 15 … Ingavirin was effective in inhibition of the influenza virus reproduction. During the whole period of the observation (5 days) Ingavirin …
Number of citations: 12 europepmc.org
LV Kolobukhina, LN Merkulova… - Terapevticheskii …, 2009 - journals.eco-vector.com
… of ingavirin and … Ingavirin efficacy was analysed basing on the evidence for 100 patients with uncomplicated influenza. The patients were randomized into three groups: taking ingavirin …
Number of citations: 14 journals.eco-vector.com
I Malik, G Kovac, T Padrtova, L Hudecova - researchgate.net
… Additional immunomodulating properties of ingavirin could … Ingavirin might be considered a promising anti-SARS-CoV-2 … On the other hand, the indisputable fact is that ingavirin was not …
Number of citations: 0 www.researchgate.net
LN Shishkina, VE Nebol'sin, AS Kabanov… - Zhurnal mikrobiologii …, 2011 - europepmc.org
… virus strains after incubation with Ingavirin in vitro. Ingavirin effectively inhibited reproduction of … Titers of these strains in lung homogenates decreased when Ingavirin was orally …
Number of citations: 8 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.